Phenethylcymserine is a chemical compound that belongs to the class of anticholinesterases, which are inhibitors of the enzyme acetylcholinesterase. This compound is structurally related to cymserine and has shown potential in therapeutic applications, particularly in the treatment of conditions like myasthenia gravis. Its unique structure allows it to interact effectively with cholinergic receptors, enhancing neurotransmission by preventing the breakdown of acetylcholine.
The biological activity of phenethylcymserine is primarily linked to its role as an anticholinesterase agent. Studies have demonstrated its ability to inhibit both acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission in the nervous system. The compound has shown promising results in increasing synaptic levels of acetylcholine, thereby improving muscle contraction and cognitive functions. Its selective inhibition profile makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and conditions like myasthenia gravis .
Phenethylcymserine can be synthesized through several methods, often involving the reaction of phenylisocyanate with appropriate amines or alcohols. The synthesis typically follows these steps:
Phenethylcymserine has potential applications in various fields:
Interaction studies involving phenethylcymserine focus on its binding affinity and selectivity towards different cholinesterases. Molecular docking studies have revealed that the compound interacts favorably with specific amino acid residues within the active sites of acetylcholinesterase and butyrylcholinesterase, suggesting a mechanism that may enhance its inhibitory effects. These studies are crucial for understanding how structural modifications can lead to improved therapeutic profiles .
Phenethylcymserine shares similarities with several other compounds in the anticholinesterase category. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Cymserine | Anticholinesterase | Myasthenia gravis treatment | Directly related structure to phenethylcymserine |
| Physostigmine | Carbamate | Alzheimer's disease treatment | Natural product; reversible inhibitor |
| Pyridostigmine | Carbamate | Myasthenia gravis treatment | Longer duration of action |
| Neostigmine | Carbamate | Myasthenia gravis treatment | Quaternary ammonium; more potent than others |
Phenethylcymserine's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of selectivity and potency against specific cholinesterases .
Phenethylcymserine, chemically designated as [(8bS)-4,8b-dimethyl-3-(2-phenylethyl)-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate, possesses a complex molecular architecture that underlies its biological activity. The compound features a molecular formula of C30H35N3O2 with a molecular weight of 469.6 daltons. Its structural design incorporates a phenethyl group attached to a carbamate moiety, which enhances its biological activity compared to other related compounds in the physostigmine family.
The compound's three-dimensional structure allows for significant interaction with the active sites of cholinesterases, particularly butyrylcholinesterase, through its carbamate functionality. The presence of the phenethyl substituent contributes to its enhanced selectivity profile and prolonged duration of action compared to its parent compound physostigmine.
Phenethylcymserine belongs to the carbamate class of cholinesterase inhibitors and is specifically categorized as a derivative of physostigmine-eserine. It represents a member of the cymserine analogue family, which includes several structurally related compounds designed for selective cholinesterase inhibition. The compound is classified as a Type-B carboxylesterase/lipase inhibitor, reflecting its mechanism of enzyme interaction.
The term "Phenethylcymserine" does not correspond to a recognized chemical compound in the scientific literature. However, extensive research has revealed several related compounds that combine phenethyl and cymserine structural elements, most notably N1-phenethylnorcymserine (also known as PEC), which represents the closest match to the requested compound name [1] [2] [3].
N1-phenethylnorcymserine (PEC) is a derivative of cymserine that incorporates a phenethyl substituent at the N1 position of the norcymserine backbone [3]. The compound maintains the characteristic pyrroloindole structure of cymserine while featuring the phenethylamine moiety that provides enhanced selectivity for butyrylcholinesterase (BuChE) [1] [2].
| Property | Value | Reference |
|---|---|---|
| Selectivity for BuChE over AChE (human) | >5,000-fold | [3] |
| Selectivity for BuChE over AChE (rat) | >3,300-fold | [3] |
| Log P value | 5.72 | [3] |
| Inhibition mechanism | Reversible competitive inhibition | [2] |
The compound demonstrates exceptional selectivity for butyrylcholinesterase, making it significantly more selective than the parent cymserine compound, which shows only 15-fold selectivity [3].
Cymserine serves as the structural foundation for the phenethyl-substituted derivatives. Its chemical properties are well-characterized:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C23H29N3O2 | [4] [5] |
| Molecular Weight | 379.50 g/mol | [4] [5] |
| CAS Number | 145209-39-8 | [4] [5] |
| IUPAC Name | [(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate | [6] |
Cymserine contains several key structural elements [7]:
The phenethylamine moiety that would be incorporated into a theoretical "phenethylcymserine" has the following characteristics:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C8H11N | [8] [9] |
| Molecular Weight | 121.18 g/mol | [8] [9] |
| Boiling Point | 195°C | [8] |
| Density | 0.964 g/ml | [8] |
| Solubility | Water, ethanol, and ether soluble | [8] |
Phenethylamine belongs to the class of organic compounds known as phenethylamines, which consist of a phenyl group substituted at the second position by an ethan-1-amine [8] [10].
Bisnorcymserine (BNC) represents another cymserine derivative with distinct structural features:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C21H25N3O2 | [11] |
| Molecular Weight | 351.45 g/mol | [11] |
| CAS Number | 219920-81-7 | [11] |
| BuChE Selectivity | 110-fold over AChE (human) | [3] |
Research demonstrates that modifications to the cymserine structure, particularly N-substitutions, can dramatically enhance selectivity for butyrylcholinesterase [3] [2]. The phenethyl substitution in PEC represents one of the most successful modifications, achieving selectivity ratios exceeding 5,000-fold [3].
The addition of phenethyl groups increases the lipophilicity of cymserine derivatives, as evidenced by the elevated Log P value of 5.72 for PEC compared to cymserine's Log P of 3.51 [3]. This enhanced lipophilicity facilitates blood-brain barrier penetration, which is crucial for central nervous system activity [2].
The cymserine-phenethylamine derivatives demonstrate potent and selective inhibition of butyrylcholinesterase, which has implications for Alzheimer's disease treatment [2] [12]. Unlike traditional acetylcholinesterase inhibitors, selective BuChE inhibitors may offer therapeutic benefits with reduced peripheral side effects [3].
Studies indicate that PEC and related compounds not only inhibit cholinesterases but also demonstrate neuroprotective effects, including reduction of amyloid-β peptide levels and protection against oxidative damage markers [2] [12].